2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide
Overview
Description
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as quinazoline derivatives, have been known to interact with various targets, including dna, enzymes, and receptors .
Mode of Action
It’s worth noting that quinazoline derivatives, which share a similar structure, often act by intercalating with dna, inhibiting enzymes, or modulating receptor activity .
Biochemical Pathways
Quinazoline derivatives are known to influence a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Result of Action
Quinazoline derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the pyridine and acetamide groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, pH adjustments, and temperature controls to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research focuses on its potential as an anti-cancer agent, given its ability to inhibit specific enzymes and signaling pathways involved in cancer progression.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylacetamide: Lacks the pyridine group, which may affect its biological activity.
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide: Similar structure but without the N-methyl group, potentially altering its pharmacokinetic properties.
Uniqueness
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the quinazolinone core and the pyridine group enhances its potential as a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-21(11-9-13-6-4-5-10-19-13)16(23)12-22-17(24)14-7-2-3-8-15(14)20-18(22)25/h2-8,10H,9,11-12H2,1H3,(H,20,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVGGPQSMFUCCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)CN2C(=O)C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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